4-cyclobutyl-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-cyclobutyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-5-9-7/h4-6H,1-3H2,(H,8,9) |
InChI Key |
GDSUGNGWROJMJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclobutyl 1h Imidazole and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies focus on building the heterocyclic imidazole (B134444) system from acyclic precursors. These methods are fundamental to creating the core scaffold.
The formation of the imidazole ring itself is a cornerstone of synthesizing these molecules. Various cyclization reactions are employed to construct the 4-cyclobutyl-1H-imidazole scaffold.
One prominent method is the Van Leusen reaction , a multi-component reaction (MCR) that can simultaneously form the imidazole ring and incorporate the cyclobutyl substituent. smolecule.com This approach often involves the use of tosylmethyl isocyanides (TOSMICs) reacting with an aldehyde and an amine. smolecule.com Microwave-assisted organic synthesis has also been noted as an effective method for accelerating the synthesis of substituted imidazoles. biomedpharmajournal.org
Another significant strategy involves the cyclization of amido-nitrile precursors. For instance, treating a precursor like 2-cyclobutyl-2-cyanoacetamide with a nickel(II) chloride catalyst in refluxing ethanol (B145695) can produce a cyclobutyl-substituted imidazole derivative with yields reported between 68-72%. smolecule.com
| Cyclization Method | Key Precursors | Catalyst/Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Amido-nitrile Cyclization | 2-cyclobutyl-2-cyanoacetamide | Nickel(II) chloride | 68-72% | smolecule.com |
| Van Leusen Reaction (MCR) | Aryl methyl ketone, TOSMIC, 2-aminobenzyl alcohol | Iodine/Iron(III) chloride | 75-83% | smolecule.com |
This approach involves modifying an already-formed imidazole or cyclobutyl-imidazole core. It allows for the late-stage introduction of various functional groups, providing a modular route to a diverse range of derivatives. researchgate.net
Direct C-H functionalization has emerged as a powerful tool for the arylation of imidazole scaffolds. acs.org Palladium- or nickel-catalyzed conditions have been developed for the selective arylation at the C-5 position of the imidazole ring. acs.org Furthermore, under more forceful conditions with palladium or copper catalysis, a sequential second arylation can be achieved to generate triaryl derivatives. acs.org
Research has demonstrated that N-unprotected 4(5)-aryl-1H-imidazoles can undergo highly selective direct C-2 arylation with various aryl bromides and iodides. nih.gov This reaction proceeds efficiently using a palladium(II) acetate (B1210297) catalyst with a copper(I) iodide co-catalyst under base-free and ligandless conditions, yielding 2,4(5)-diaryl-1H-imidazoles. nih.gov Notably, N-arylation byproducts are generally not observed under these specific conditions. nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. fiveable.menih.gov These reactions are pivotal for attaching the cyclobutyl group to an imidazole ring or for further functionalizing the this compound core.
The Suzuki-Miyaura reaction is a widely used method. It can be employed to couple a cyclobutylboronic acid with a halogenated imidazole, such as 4(5)-bromo-1H-imidazole, using a catalyst like PdCl2(dppf) under phase-transfer conditions. nih.gov Conversely, the reaction can couple an imidazole boronic ester with a cyclobutyl halide. smolecule.com For example, the coupling of 1H-imidazol-2-amine boronic esters with cyclobutyl halides proceeds with high efficiency using a palladium(II) acetate/XPhos catalytic system, achieving yields in the range of 80–85%. smolecule.com
A more specialized method involves the palladium-catalyzed coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides. organic-chemistry.org This carbene coupling reaction can produce structurally diverse products. The optimization of this reaction has identified a catalyst system of Pd₂(dba)₃ with PPh₃ and cesium carbonate in 1,4-dioxane (B91453) at 90°C as being highly effective. organic-chemistry.org This method could be applied by using a bromo-imidazole derivative as the aryl halide partner.
| Reaction Name | Coupling Partners | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4(5)-Bromo-1H-imidazole + Arylboronic acid | PdCl₂(dppf) | Forms 4(5)-aryl-1H-imidazoles selectively. | nih.gov |
| Suzuki-Miyaura | Imidazole boronic ester + Cyclobutyl halide | Pd(OAc)₂ / XPhos | Reported yield of 80-85%. | smolecule.com |
| Direct C-H Arylation | 4(5)-Aryl-1H-imidazole + Aryl halide | Pd(OAc)₂ / CuI | Selective C-2 arylation under base-free conditions. | nih.gov |
| Carbene Coupling | Cyclobutanone N-sulfonylhydrazone + Aryl halide | Pd₂(dba)₃ / PPh₃ | Forms diverse cyclobutene (B1205218) and methylenecyclobutane (B73084) products. | organic-chemistry.org |
Functionalization of Pre-existing Imidazole Scaffolds
Cyclobutyl Group Introduction Methodologies
These methods are specifically focused on the formation of the carbon-carbon bond between the imidazole ring and the cyclobutyl group.
A key method for introducing a cyclobutyl group involves the use of powerful organometallic reagents, such as n-butyllithium (n-BuLi). uib.no This approach typically creates a hydroxylated intermediate that may require subsequent modification.
The process begins with the deprotonation of an imidazole derivative, for example, methyl 1-methyl-1H-imidazole-5-carboxylate, using n-BuLi. uib.no This step is conducted in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -78°C) to prevent side reactions. uib.nouni-giessen.de The n-BuLi, a strong base, abstracts a proton from the most acidic position on the imidazole ring, forming a highly reactive imidazole-lithium complex. uib.nowikipedia.org
This organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone, which is added to the reaction mixture. uib.no The reaction is then quenched, typically with an aqueous solution of ammonium (B1175870) chloride, to protonate the resulting alkoxide. uib.no This sequence yields a 2-(1-hydroxycyclobutyl)imidazole derivative. uib.no Further synthetic steps would be necessary to remove the hydroxyl group to obtain the final this compound structure.
| Step | Reagents | Solvent | Temperature | Mechanism | Reference |
|---|---|---|---|---|---|
| 1. Lithiation | Imidazole derivative, n-Butyllithium (n-BuLi) | Anhydrous THF | -78°C | Deprotonation of imidazole ring to form a nucleophilic lithium complex. | uib.no |
| 2. Addition | Imidazole-lithium complex, Cyclobutanone | Anhydrous THF | -78°C | Nucleophilic attack of the lithium complex on the carbonyl carbon of cyclobutanone. | uib.no |
| 3. Quench | Saturated Ammonium Chloride (NH₄Cl) | - | Warming to room temp. | Protonation of the alkoxide to form the 2-(1-hydroxycyclobutyl)imidazole product. | uib.no |
Cycloaddition Reactions Leading to Cyclobutyl Formation
The construction of the cyclobutyl ring, a key structural feature of this compound, is often accomplished through cycloaddition reactions. These reactions are powerful tools in organic synthesis for creating four-membered ring systems. fiveable.me
Among the most utilized of these are [2+2] cycloaddition reactions, which involve the combination of two molecules containing π-bonds to form a cyclobutane (B1203170) ring. fiveable.me Photochemical [2+2] cycloadditions are particularly effective for synthesizing strained four-membered rings. libretexts.org These reactions typically occur when an alkene, upon absorbing light, enters an excited state and reacts with another ground-state alkene to form the cyclobutane product. acs.org This method is advantageous for its ability to create unique and strained molecular architectures that are otherwise difficult to access. fiveable.melibretexts.org
Another advanced strategy involves the use of bicyclo[1.1.0]butanes. Through photoredox catalysis, bicyclo[1.1.0]butanes can be activated via single-electron oxidation to form radical cations. These reactive intermediates can then undergo highly regioselective and diastereoselective [2π + 2σ] cycloaddition reactions with a variety of alkenes. acs.org This modern approach has broadened the scope of cyclobutane synthesis, allowing for the inclusion of nonactivated alkenes, which were previously challenging coupling partners. acs.org The reaction's utility is highlighted by its broad applicability and precise control over the resulting stereochemistry. acs.org
These cycloaddition strategies are fundamental to creating the cyclobutyl precursor that is subsequently used to synthesize the target imidazole derivative, or in some cases, can be performed on a molecule already containing a pre-formed imidazole ring.
Regioselective Synthesis and Control
Achieving regiochemical control is a paramount challenge in the synthesis of substituted imidazoles. For this compound, it is essential that the synthetic route selectively places the cyclobutyl group at the C4-position of the imidazole core. Several protocols have been developed to synthesize 1,4-disubstituted imidazoles with high regioselectivity. rsc.org
One effective method involves the reaction of ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine. This approach regioselectively affords 1-alkyl-4-imidazolecarboxylates in good yields. The method is robust, tolerating a range of amine substrates, including those with other reactive functional groups. nih.gov
Another powerful technique is the catalyst-free [3+2] cyclization of vinyl azides with amidines. nih.govacs.org This reaction proceeds by heating the reactants in a suitable solvent like acetonitrile (B52724), often with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to produce 2,4-disubstituted imidazoles. The scope of this reaction is broad, accommodating various vinyl azides and amidines with both electron-donating and electron-withdrawing substituents. nih.gov
Palladium-catalyzed direct arylation reactions have also been explored for the regioselective synthesis of diaryl-imidazoles. nih.gov While these studies often focus on aryl group installation, the underlying principles of controlling reactivity at specific positions on the imidazole ring are relevant. For instance, the coupling of 1-aryl-1H-imidazoles with aryl halides can be directed to the C5 position in the presence of a palladium catalyst and a suitable base. nih.gov Given the tautomeric nature of N-unsubstituted 4- and 5-substituted imidazoles, methods targeting the C5 position are synthetically valuable for accessing C4 isomers.
The table below summarizes different regioselective methods for imidazole synthesis.
| Method | Reactants | Product Type | Regioselectivity | Ref. |
| Reaction with Isocyanoacrylate | Ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate + Primary Amine | 1-Alkyl-4-imidazolecarboxylates | High (C4) | nih.gov |
| [3+2] Cyclization | Vinyl Azide + Amidine | 2,4-Disubstituted Imidazoles | High (C2, C4) | nih.gov |
| Double Aminomethylenation/Transamination/Cyclization | Glycine derivative + Amine nucleophile | 1,4-Disubstituted Imidazoles | Complete (C1, C4) | rsc.org |
| Palladium-Catalyzed Direct Arylation | 1-Aryl-1H-imidazole + Aryl Halide | 1,5-Diaryl-1H-imidazoles | High (C5) | nih.gov |
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters such as solvent, base, temperature, and catalyst is crucial for maximizing the yield and purity of this compound. Systematic screening of these conditions allows for the development of efficient and scalable synthetic protocols.
In the synthesis of 2,4-disubstituted imidazoles via the [3+2] cyclization of vinyl azides and amidines, a detailed optimization study was performed. acs.org The choice of base and solvent was found to have a profound impact on the reaction yield. Initially, using potassium carbonate (K₂CO₃) as the base in acetonitrile (CH₃CN) at 80°C resulted in a 23% yield. acs.org A screen of various organic and inorganic bases revealed that the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was superior, boosting the yield to 89% under otherwise identical conditions. acs.org Further solvent screening showed no improvement over acetonitrile. acs.org This demonstrates that a strong, non-nucleophilic organic base in a polar aprotic solvent provides the optimal environment for this transformation.
The following data table illustrates the effect of different bases on the reaction yield in acetonitrile at 80°C. acs.org
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 23 |
| 2 | Cs₂CO₃ | 45 |
| 3 | NaH | 35 |
| 4 | Et₃N | 65 |
| 5 | DBU | 89 |
Similarly, in other multi-component syntheses, the selection of a mild base catalyst can be critical. In one study, after screening various mild bases for a three-component reaction, 0.5 equivalents of DBU was identified as the optimal catalyst, affording the product in 95% yield within 2 hours at room temperature. researchgate.net The use of strong bases, in contrast, led to the formation of undesired side products and only trace amounts of the target molecule. researchgate.net These findings underscore the importance of fine-tuning reaction conditions to control reaction pathways and achieve high efficiency.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental data for the ¹H NMR or ¹³C NMR spectra of 4-cyclobutyl-1H-imidazole were found. Consequently, a detailed analysis of proton and carbon environments, including chemical shifts (δ) and coupling constants (J), cannot be provided. Furthermore, the absence of primary NMR data precludes any discussion of two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), which are critical for confirming the through-space and through-bond correlations within the molecule's structure.
Vibrational Spectroscopy
Due to the unavailability of the necessary experimental research findings, the generation of an accurate and informative scientific article focusing solely on the advanced spectroscopic characterization of this compound is not possible at this time.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the molecular formula of a compound with a high degree of certainty.
For this compound (C₇H₁₀N₂), while experimental literature data is not widely available, predicted mass spectrometry data offers significant insight into its expected behavior in MS analysis. uni.lu Computational tools predict the monoisotopic mass to be 122.0844 Da. uni.lu Analysis under various ionization conditions is expected to produce several common adducts. High-resolution analysis would be crucial to distinguish the exact elemental composition from other potential isobaric compounds.
Predicted mass spectrometry data for various adducts of this compound are detailed below. uni.lu These predictions include the mass-to-charge ratio (m/z) and the predicted Collision Cross Section (CCS), which is a measure of an ion's size and shape in the gas phase.
Predicted Mass Spectrometry Data for this compound Adducts
This table presents predicted data for various ionic adducts of this compound, including their mass-to-charge ratio (m/z) and predicted Collision Cross Section (CCS) values calculated using the CCSbase model. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 123.09168 | 120.3 |
| [M+Na]⁺ | 145.07362 | 126.6 |
| [M-H]⁻ | 121.07712 | 122.8 |
| [M+NH₄]⁺ | 140.11822 | 134.4 |
| [M+K]⁺ | 161.04756 | 127.4 |
| [M]⁺ | 122.08385 | 125.3 |
| [M]⁻ | 122.08495 | 125.3 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single crystal X-ray diffraction is the gold standard for unambiguous molecular structure determination. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. A successful analysis yields a detailed three-dimensional model of the molecule.
Despite the power of this technique, a review of scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been reported. Therefore, precise experimental data on its bond lengths, angles, and solid-state conformation are not currently available.
The data obtained from single-crystal XRD allows for a deeper analysis of the supramolecular structure, including crystal packing and the nature of intermolecular forces. These forces, such as hydrogen bonds and van der Waals interactions, govern the physical properties of the solid.
Hydrogen Bonding: The 1H-imidazole moiety contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the lone pair on the other nitrogen atom). This allows imidazole-containing compounds to form extensive hydrogen-bonding networks, which significantly influence their crystal structures and physical properties. derpharmachemica.com In the case of this compound, it would be expected to form intermolecular N-H···N hydrogen bonds, potentially leading to chains or other organized supramolecular motifs.
As the crystal structure for this compound is not available, a specific analysis of its crystal packing, hydrogen bonding network, or Hirshfeld surface cannot be performed. Such analyses are entirely dependent on the foundational data provided by a single-crystal X-ray diffraction experiment.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations have been employed to explore various properties of 4-cyclobutyl-1H-imidazole.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For substituted imidazoles, geometry optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set. researchgate.netiucr.org The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
The optimized geometry of this compound would show the planarity of the imidazole (B134444) ring, with the cyclobutyl group positioned at the C4 atom. The C-C bond lengths within the strained cyclobutyl ring are expected to be slightly elongated compared to a typical alkane, and the bond angles will deviate from the ideal sp³ hybridization angle of 109.5°.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | N1-C2 | 1.37 Å |
| Bond Length | C2-N3 | 1.32 Å |
| Bond Length | N3-C4 | 1.39 Å |
| Bond Length | C4-C5 | 1.37 Å |
| Bond Length | C5-N1 | 1.38 Å |
| Bond Length | C4-C(cyclobutyl) | 1.52 Å |
| Bond Angle | N1-C2-N3 | 110.5° |
| Bond Angle | C2-N3-C4 | 107.0° |
| Bond Angle | N3-C4-C5 | 109.0° |
| Dihedral Angle | N1-C5-C4-N3 | 0.5° |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.govnih.gov These calculations provide valuable information about the molecule's dynamic behavior and characteristic bond vibrations.
For this compound, the predicted vibrational spectrum would feature distinct bands corresponding to specific atomic motions. Key vibrations include the N-H stretching of the imidazole ring, typically observed in the 3100-3500 cm⁻¹ region, C-H stretching modes for both the aromatic ring and the cyclobutyl substituent, and various ring stretching and bending modes. nih.govsemanticscholar.org
Table 2: Predicted ajor Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3450 | ν(N-H) | N-H stretch |
| 3140 | ν(C-H) | Imidazole C-H stretch |
| 2980 | νasym(C-H) | Cyclobutyl asymmetric C-H stretch |
| 2870 | νsym(C-H) | Cyclobutyl symmetric C-H stretch |
| 1550 | ν(C=N) | C=N ring stretch |
| 1460 | δ(CH₂) | Cyclobutyl CH₂ scissoring |
| 1090 | β(C-H) | Imidazole C-H in-plane bend |
| 850 | γ(C-H) | Imidazole C-H out-of-plane bend |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors within the DFT framework. rsc.orgresearchgate.netmdpi.com By calculating the isotropic shielding values for the atoms of interest and a reference compound (e.g., tetramethylsilane, TMS), one can predict the chemical shifts (δ).
For this compound, GIAO calculations would predict the distinct chemical shifts for the protons and carbons of the imidazole ring and the cyclobutyl group. The protons on the imidazole ring (H2 and H5) are expected to appear in the aromatic region of the ¹H NMR spectrum, while the cyclobutyl protons would be in the aliphatic region. Similarly, ¹³C NMR predictions would differentiate the aromatic carbons from the aliphatic carbons of the substituent. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | 7.65 | 135.8 |
| C4 | - | 138.0 |
| C5 | 6.90 | 117.5 |
| N1-H | 12.10 | - |
| Cyclobutyl-CH | 3.50 | 34.2 |
| Cyclobutyl-CH₂ (β) | 2.30 | 28.5 |
| Cyclobutyl-CH₂ (γ) | 1.95 | 19.0 |
The accuracy of any DFT calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. wikipedia.orgyoutube.com The selection involves a trade-off between accuracy and computational expense.
For molecules like substituted imidazoles, Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. niscpr.res.inniscpr.res.in The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of orbitals and are crucial for accurate geometry and frequency calculations. The "++" indicates the addition of diffuse functions, which are important for describing systems with lone pairs or anions. youtube.com Alternatively, Dunning's correlation-consistent basis sets, like cc-pVDZ or aug-cc-pVTZ, offer a systematic way to approach the complete basis set limit, providing higher accuracy at a greater computational cost. youtube.comrsc.org The choice of functional (e.g., B3LYP) and basis set is often calibrated against experimental data or higher-level calculations for a class of molecules to ensure reliable predictions. nih.gov
Molecular Orbital Analysis
The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. irjweb.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic transitions. irjweb.commalayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich imidazole ring, indicating that this is the likely site for electrophilic attack. The LUMO is likely a π* anti-bonding orbital, also distributed over the imidazole ring, representing the region where a nucleophilic attack would occur. The alkyl substituent has a minor electronic donating effect, which would slightly raise the HOMO energy level compared to unsubstituted imidazole. cdnsciencepub.com
Table 4: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.15 | Primarily localized on the π-system of the imidazole ring. |
| LUMO Energy | 1.10 | Primarily localized on the π*-system of the imidazole ring. |
| HOMO-LUMO Gap (ΔE) | 7.25 | Indicates high kinetic stability. |
HOMO-LUMO Gap and Chemical Reactivity Descriptors
The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. irjweb.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that a molecule is more reactive. nih.gov
From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated using Density Functional Theory (DFT). These descriptors quantify various aspects of a molecule's reactivity:
Hardness (η): Resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.com
Softness (S): The reciprocal of hardness. "Soft" molecules are more polarizable and reactive. irjweb.com
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.
Nucleophilicity: The ability of a molecule to donate electrons.
Without specific studies on this compound, exact values for these descriptors are not available. A theoretical study would be required to calculate these properties, which would help in predicting its behavior in chemical reactions.
Table 1: Representative Chemical Reactivity Descriptors (Illustrative) No specific data is available for this compound. This table illustrates the type of data that would be generated from a computational study.
| Descriptor | Symbol | Formula | Typical Value (eV) - Imidazole Derivatives |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Varies |
| LUMO Energy | ELUMO | - | Varies |
| Energy Gap | ΔE | ELUMO - EHOMO | ~4.0 - 9.0 |
| Hardness | η | (ELUMO - EHOMO)/2 | ~2.0 - 4.5 |
| Softness | S | 1/η | ~0.1 - 0.25 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~3.0 - 4.5 |
| Electrophilicity Index | ω | χ2 / (2η) | ~0.7 - 1.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas, typically around electronegative atoms like nitrogen, are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas, often around hydrogen atoms bonded to heteroatoms, are favorable sites for nucleophilic attack.
Green Regions: Represent neutral or zero potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be expected around the N-H proton, making it a potential hydrogen bond donor site.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy. This analysis is particularly useful for understanding hyperconjugation, charge delocalization, and the nature of chemical bonds. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide insights into the dynamic behavior of molecules, which is crucial for understanding their function, especially in biological systems.
MD simulations can explore the conformational landscape of this compound. This would involve analyzing the rotation and flexibility of the cyclobutyl ring relative to the planar imidazole ring. By simulating the molecule's dynamics over time, researchers can identify the most stable (lowest energy) conformations and the energy barriers between different conformations. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.
If this compound were being studied as a potential drug candidate, MD simulations would be essential for understanding its interaction with a target protein. nih.govmdpi.com After docking the molecule into the protein's active site, an MD simulation can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules. nih.gov Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of the ligand-protein complex over the simulation period.
Spectroscopic Property Predictions (e.g., UV-Vis, TD-DFT)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectroscopic properties of molecules. nih.gov For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, can be compared with experimental spectra to validate the computational model and understand the nature of the electronic transitions (e.g., π → π* transitions within the imidazole ring). researchgate.net
Non-linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency mixing, optical switching, and data storage. Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, can exhibit substantial NLO responses. Imidazole derivatives have been a subject of interest in this area due to their aromaticity and the possibility of tuning their electronic properties through substitution.
A computational investigation into the NLO properties of this compound would typically involve quantum chemical calculations to determine its hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Density Functional Theory (DFT) is a widely used method for such calculations, often employing functionals like B3LYP.
The calculations would focus on determining the components of the hyperpolarizability tensor. The magnitude of the total hyperpolarizability (β_tot) can be calculated using the following equation:
β_tot = (β_x² + β_y² + β_z²)^½
where β_x, β_y, and β_z are the components of the hyperpolarizability in the x, y, and z directions, respectively. A higher β_tot value indicates a stronger NLO response. For comparison, these values are often benchmarked against a standard NLO material like urea.
While no specific data exists for this compound, studies on other imidazole derivatives can provide an indication of the expected NLO properties. For instance, the introduction of different substituent groups on the imidazole ring can significantly influence the intramolecular charge transfer and thus the hyperpolarizability. The cyclobutyl group, being a saturated alkyl group, is generally considered an electron-donating group, which could enhance the NLO response, although likely to a lesser extent than more powerful donor groups.
Table 1: Representative Calculated NLO Properties of an Imidazole Derivative
| Parameter | Calculated Value |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First-order Hyperpolarizability (β) | Data not available |
Note: Data for this compound is not available. This table is a template for the types of data that would be generated in a computational NLO study.
Ab Initio and Semi-Empirical Computational Studies
Beyond NLO properties, a broader computational investigation of this compound would employ ab initio and semi-empirical methods to elucidate its electronic structure, stability, and reactivity.
Ab Initio Methods:
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of molecular systems. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) would be employed to optimize the geometry of this compound and to calculate its electronic energy and molecular orbitals.
A key aspect of such studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of the HOMO and LUMO densities would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.
Semi-Empirical Methods:
Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations. While less accurate than ab initio methods, they are computationally less expensive and can be applied to larger molecular systems. These methods would be useful for preliminary geometry optimizations and for calculating properties like the heat of formation and dipole moment of this compound.
A comprehensive computational study would likely involve a combination of these methods. For example, a semi-empirical method might be used for an initial conformational search of the cyclobutyl ring, followed by geometry optimization and property calculations using a more robust ab initio or DFT method.
Table 2: Representative Data from a Theoretical Study of an Imidazole Derivative
| Computational Method | Property | Calculated Value |
| DFT/B3LYP | HOMO Energy | Data not available |
| DFT/B3LYP | LUMO Energy | Data not available |
| DFT/B3LYP | HOMO-LUMO Gap | Data not available |
| AM1 | Heat of Formation | Data not available |
Note: Data for this compound is not available. This table illustrates the typical data generated from ab initio and semi-empirical computational studies.
Reaction Mechanisms and Mechanistic Pathways of 4 Cyclobutyl 1h Imidazole Synthesis and Transformation
Investigation of Reaction Intermediates
The multi-component nature of the Debus-Radziszewski imidazole (B134444) synthesis involves several key reaction intermediates. slideshare.netyoutube.com While direct spectroscopic observation of these intermediates for the specific synthesis of 4-cyclobutyl-1H-imidazole is not extensively documented in the literature, the generally accepted mechanism provides a framework for identifying these transient species.
The initial step is the condensation of the dicarbonyl compound (glyoxal) with ammonia (B1221849) to form a diimine intermediate. slideshare.netyoutube.com This is followed by the reaction of the diimine with the aldehyde (cyclobutanecarboxaldehyde). The mechanism involves the formation of a series of intermediates that ultimately cyclize and dehydrate to form the imidazole ring.
Hypothesized Reaction Intermediates in the Synthesis of this compound:
| Intermediate | Structure | Description |
| Glyoxal (B1671930) diimine | HN=CH-CH=NH | Formed from the condensation of glyoxal and two equivalents of ammonia. |
| Adduct of diimine and cyclobutanecarboxaldehyde (B128957) | (C₄H₇)CH(OH)-N=CH-CH=NH | Resulting from the nucleophilic attack of the diimine on the carbonyl carbon of cyclobutanecarboxaldehyde. |
| Dihydroimidazole (B8729859) derivative | A five-membered ring containing the cyclobutyl group. | Formed after cyclization of the adduct. |
| Oxidized intermediate | A dihydroimidazole with a higher degree of unsaturation. | Formed upon oxidation, preceding the final aromatization step. |
The final step in the formation of the aromatic imidazole ring is an oxidation reaction. The precise nature of the oxidant in the classical Debus-Radziszewski reaction is not always clearly defined, though it is believed that one of the reactants or intermediates may act as a hydrogen acceptor.
Computational Elucidation of Reaction Pathways
For the synthesis of this compound, computational models could be employed to:
Determine the most stable conformations of reactants and intermediates.
Calculate the energy barriers for each step of the proposed reaction mechanism. This would help in identifying the rate-determining step.
Investigate the role of catalysts and solvents in the reaction.
Predict spectroscopic properties (e.g., NMR, IR spectra) of proposed intermediates to aid in their experimental identification. researchgate.net
Table of Potential Computational Study Parameters for this compound Synthesis:
| Parameter | Computational Method | Basis Set | Purpose |
| Geometry Optimization | DFT (e.g., B3LYP) | 6-31G(d,p) or higher | To find the lowest energy structures of reactants, intermediates, transition states, and products. |
| Frequency Calculation | DFT (e.g., B3LYP) | 6-31G(d,p) or higher | To confirm that optimized structures are true minima or transition states and to calculate thermodynamic properties. |
| Transition State Search | QST2, QST3, or Berny optimization | 6-31G(d,p) or higher | To locate the transition state structures connecting reactants/intermediates and products. |
| Intrinsic Reaction Coordinate (IRC) | IRC calculations | 6-31G(d,p) or higher | To confirm that a found transition state connects the desired reactant and product. |
These computational approaches have been successfully applied to understand the formation of other imidazole derivatives and would be invaluable in elucidating the specific pathways for this compound. tandfonline.comacs.org
Thermal Rearrangement Studies
It is conceivable that under high temperatures, this compound could undergo rearrangement, potentially involving the migration of the cyclobutyl group from the carbon at position 4 to one of the nitrogen atoms. Such a process would likely proceed through a high-energy transition state and may require a catalyst. The stability of the cyclobutyl ring at high temperatures would also be a critical factor, as ring-opening or other decomposition pathways might compete with rearrangement.
Another possibility is a scribd.comscribd.com-sigmatropic rearrangement, akin to the Claisen rearrangement, if an appropriate substituent is present on the imidazole ring or the cyclobutyl group. organic-chemistry.orgmedjchem.comwikipedia.org For instance, an allyl ether derivative of a hydroxylated cyclobutyl group attached to the imidazole ring could potentially undergo such a rearrangement.
Stereochemical Control in Synthesis
The synthesis of this compound from achiral starting materials like glyoxal, cyclobutanecarboxaldehyde, and ammonia results in an achiral product. However, if the cyclobutyl group contains stereocenters, or if a chiral auxiliary is employed, stereochemical control becomes an important consideration.
For example, if a substituted cyclobutanecarboxaldehyde with a chiral center is used as a starting material, the resulting 4-(substituted-cyclobutyl)-1H-imidazole will be chiral. The challenge in such a synthesis would be to preserve the stereochemical integrity of the chiral center throughout the reaction sequence.
Strategies for Stereochemical Control:
Use of Chiral Starting Materials: Employing an enantiomerically pure substituted cyclobutanecarboxaldehyde.
Chiral Catalysts: Utilizing a chiral catalyst that can induce enantioselectivity in one of the key bond-forming steps.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants, which can be removed after the desired stereochemistry is established.
While the development of enantioselective syntheses for axially chiral imidazoles has been reported, these methods are typically for more complex, sterically hindered systems than this compound. nih.gov
Solvent Effects on Reactivity
The choice of solvent can significantly influence the rate and outcome of the Debus-Radziszewski imidazole synthesis. Solvents can affect the solubility of reactants, stabilize or destabilize intermediates and transition states, and in some cases, participate in the reaction mechanism.
For the synthesis of this compound, the polarity of the solvent is expected to play a crucial role. Polar protic solvents, such as ethanol (B145695) or water, can facilitate the proton transfer steps that are common in condensation reactions. mdpi.com They can also help to solvate the ionic intermediates that may be formed.
On the other hand, aprotic solvents, such as DMF or DMSO, might be employed to achieve higher reaction temperatures. mdpi.com The use of "green" solvents or even solvent-free conditions has also been explored for imidazole synthesis to enhance sustainability. ijprajournal.comresearchgate.net
Table of Potential Solvent Effects on the Synthesis of this compound:
| Solvent Type | Example | Potential Effects |
| Polar Protic | Ethanol, Water | Good solubility for ammonia and glyoxal. Can stabilize charged intermediates through hydrogen bonding. May facilitate proton transfer steps. |
| Polar Aprotic | DMF, DMSO | Can achieve higher reaction temperatures. Good at solvating polar and nonpolar reactants. |
| Nonpolar | Toluene, Hexane | Generally poor choice due to low solubility of ammonia and glyoxal. |
| Green/Alternative | Ionic Liquids, Deep Eutectic Solvents | Can offer unique reactivity and selectivity, as well as easier product separation and catalyst recycling. researchgate.net |
The optimal solvent would depend on a balance of factors including reaction time, yield, and environmental considerations.
Coordination Chemistry of 4 Cyclobutyl 1h Imidazole
4-Cyclobutyl-1H-Imidazole as a Ligand
This compound is expected to function as a classic N-donor ligand, coordinating to metal ions through the pyridinic nitrogen atom (N3) of the imidazole (B134444) ring. The presence of the cyclobutyl group at the 4-position is anticipated to influence its ligating properties through steric hindrance and electronic effects.
The primary binding site of this compound in metal complexes is the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position of the imidazole ring. wikipedia.org This nitrogen, often referred to as the "pyridinic" nitrogen, acts as a Lewis base, donating its electron pair to a metal cation. The other nitrogen atom at the 1-position, the "pyrrolic" nitrogen, is typically protonated or bonded to another group and is generally not involved in coordination, unless deprotonated to form an imidazolate anion. wikipedia.org
Sterically, the cyclobutyl group at the 4-position will introduce some bulk around the coordination site. This steric hindrance can influence the number of ligands that can coordinate to a metal center and may affect the geometry of the resulting complex. For instance, while six imidazole ligands can comfortably fit around some octahedral metal centers, bulky substituents can favor lower coordination numbers. wikipedia.org
Table 1: Comparison of Predicted Properties of Imidazole Ligands
| Ligand | Substituent at C4 | Expected Electronic Effect | Expected Steric Hindrance |
|---|---|---|---|
| 1H-Imidazole | -H | Reference | Low |
| 4-Methyl-1H-imidazole | -CH₃ | Weakly electron-donating | Low to moderate |
| This compound | -C₄H₇ | Moderately electron-donating | Moderate |
This table is based on general chemical principles, as specific experimental data for this compound is limited.
The synthesis of metal complexes with this compound is expected to follow standard procedures for the preparation of metal-imidazole complexes. These methods generally involve the reaction of a metal salt with the imidazole ligand in a suitable solvent.
A common synthetic route involves the direct reaction of a metal halide, nitrate, or perchlorate (B79767) with a stoichiometric amount of the this compound ligand in a polar solvent such as water, ethanol (B145695), or acetonitrile (B52724). The resulting complex often precipitates from the solution upon cooling or addition of a less polar co-solvent. The stoichiometry of the reactants and the reaction conditions (temperature, solvent, and pH) can be controlled to isolate complexes with different ligand-to-metal ratios. nih.gov
Another approach is the in-situ synthesis, where the ligand is generated in the presence of the metal ion. However, for a pre-formed ligand like this compound, direct reaction is the most straightforward method. The synthesis of related metal-organic frameworks often employs similar principles, reacting a metal salt with a bridging imidazole-containing ligand. rsc.orgresearchgate.net
Electronic Structure and Stability of Coordination Complexes
The electronic structure and stability of coordination complexes containing this compound will be governed by the nature of the metal ion and the ligand field created by the surrounding ligands. The imidazole ring itself is a good σ-donor and a weak π-acceptor. The electron-donating cyclobutyl group will slightly enhance the σ-donor character of the ligand.
The stability of these complexes can be discussed in terms of the Irving-Williams series for divalent first-row transition metals, which predicts the stability order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally observed for imidazole complexes and is expected to hold for complexes of this compound.
Computational studies on similar alkyl-substituted imidazole complexes could provide insights into the bond energies and electronic transitions. For instance, theoretical calculations on alkylimidazolium ionic liquids have shown how the alkyl chain length can influence cation-anion interaction energies. rsc.org Similar principles would apply to the interaction between the this compound ligand and a metal cation. The stability of the complex is also influenced by the chelate effect if the ligand were part of a larger chelating molecule, though this compound itself is a monodentate ligand.
Catalytic Applications in Organometallic Chemistry
Metal-imidazole complexes are known to exhibit catalytic activity in various organic transformations. For example, copper-imidazole complexes have been investigated for their catalytic role in oxidation reactions. acs.orgnih.govnih.gov The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, a process that can be modulated by the electronic properties of the imidazole ligand.
Given that the cyclobutyl group enhances the electron-donating nature of the imidazole ring, it could potentially modulate the redox potential of the metal center in a complex. This, in turn, might influence its catalytic activity. For instance, in copper-catalyzed reactions, imidazole ligands with long alkyl chains have been shown to accelerate reaction rates, partly due to steric effects creating a favorable reaction environment. organic-chemistry.org It is plausible that this compound could find similar applications in catalysis, where the interplay of its electronic and steric properties could be harnessed to improve catalyst performance. However, without specific experimental data, any potential catalytic applications remain speculative.
Structure Activity Relationship Sar Studies of 4 Cyclobutyl 1h Imidazole Derivatives for Molecular Interactions
Molecular Basis of Selectivity towards Protein Targets
The selectivity of 4-cyclobutyl-1H-imidazole derivatives for specific protein targets is deeply rooted in their unique three-dimensional structure. The cyclobutyl group, in particular, plays a significant role in how these molecules fit into and interact with the binding sites of proteins. Research has identified that derivatives such as cis-substituted cyclobutyl-4-aminoimidazoles are potent and highly selective inhibitors of certain enzymes, such as Cyclin-Dependent Kinase 5 (CDK5), showing up to 30-fold selectivity over other related kinases like CDK2. plos.orgnih.gov This selectivity is crucial for developing targeted therapies, especially for neurodegenerative diseases where CDK5-specific inhibitors are in demand. plos.orgnih.gov
The molecular basis for this differential selectivity arises from subtle but significant differences in the enzyme binding pockets. plos.org The cis-configuration of the cyclobutyl group allows for ideal hydrophobic interactions within the ATP-binding pocket of CDK5, engaging with key amino acid residues that are structurally different or less accessible in other kinases like CDK2. smolecule.com
The binding of this compound derivatives within enzyme pockets is governed by a combination of energetic factors and specific molecular interactions. Molecular dynamics simulations have provided atomic-level details of these interactions, revealing the energetics and binding characteristics that underpin their potency and selectivity. plos.orgnih.gov
In the case of CDK5, its binding pocket is noted to be more electropositive and smaller in volume compared to that of CDK2. plos.org This characteristic makes the CDK5 pocket more favorable for interactions with inhibitors that possess multiple electronegative sites. plos.org The cyclobutyl group on the imidazole (B134444) scaffold acts as a linker, enabling the inhibitor to penetrate deep into the substrate-binding pocket. plos.org
Key interactions that stabilize the inhibitor-enzyme complex have been identified through these simulations. For instance, the cis-configuration of the cyclobutyl group facilitates optimal hydrophobic contacts with specific residues in the CDK5 binding site, namely Phenylalanine 80 (Phe80) and Isoleucine 10 (Ile10). smolecule.com These interactions are less favorable in CDK2 due to structural variations in its hydrophobic cleft, which contributes significantly to the observed 30-fold selectivity for CDK5. smolecule.com Furthermore, hydrogen bonding between the amino group of the inhibitor and the glutamine 85 (Gln85) residue is critical; moving the amino group from the 2-position to the 4-position on the imidazole ring eliminates CDK5 inhibition, highlighting the importance of this specific bond. smolecule.com
| Enzyme | Interacting Residue | Type of Interaction | Significance for Binding |
|---|---|---|---|
| CDK5 | Phe80 | Hydrophobic | Contributes to selective binding and stability. smolecule.com |
| Ile10 | Hydrophobic | Enhances affinity within the hydrophobic cleft. smolecule.com | |
| Gln85 | Hydrogen Bond | Crucial for anchoring the inhibitor; its absence abolishes activity. smolecule.com |
The stereochemistry of the cyclobutyl substituent is a determining factor in the biological activity of these imidazole derivatives. Studies have consistently shown that the cis-substituted isomers of cyclobutyl-4-aminoimidazole are significantly more potent as CDK5 inhibitors compared to their trans counterparts. plos.orgnih.gov
This stereospecificity is a direct result of the three-dimensional geometry of the enzyme's binding pocket. plos.org The cis-configuration orients the substituents on the cyclobutyl ring in a manner that allows for an optimal fit and maximizes favorable interactions, particularly the hydrophobic contacts with Phe80 and Ile10 in CDK5. smolecule.com The rigid and strained nature of the cyclobutyl ring provides a fixed conformation that, in the cis form, perfectly complements the topology of the CDK5 active site, leading to higher binding affinity and inhibitory potency. This precise structural requirement underscores the importance of stereochemistry in rational drug design. plos.org
Molecular Docking Simulations for Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between this compound derivatives and their protein targets. mdpi.com These methods provide detailed, atomic-level insights that complement experimental findings and guide the design of new, more effective molecules. plos.orgnih.gov
Simulations of CDK5/p25 and CDK2/CyclinE complexes with a series of cyclobutyl-substituted imidazole inhibitors have been instrumental in elucidating the molecular basis of their high potency and selectivity. plos.orgnih.gov These computational studies successfully predicted how the cis-configuration of the cyclobutyl group enables the inhibitor to establish optimal hydrophobic interactions deep within the CDK5 binding site. plos.orgsmolecule.com The results from these simulations align with and validate experimental data, such as IC50 values, confirming the predicted binding modes. plos.org By calculating parameters like binding free energy, these simulations can quantitatively compare the affinity of different inhibitors for their targets, helping to rationalize observed SAR trends. plos.orgplos.org
| Compound Type | Target Protein | Simulation Finding | Reference |
|---|---|---|---|
| cis-substituted cyclobutyl-4-aminoimidazole | CDK5/p25 | Optimal hydrophobic interactions with Phe80 and Ile10; deep pocket penetration. | plos.orgsmolecule.com |
| cis-substituted cyclobutyl-4-aminoimidazole | CDK2/CyclinE | Less favorable interactions due to differences in the hydrophobic cleft. | plos.orgsmolecule.com |
| Generic Imidazole Derivatives | Various Cancer Receptors (e.g., EGFR, VEGFR) | Prediction of binding modes and interaction profiles with key amino acid residues. | nih.gov |
Mechanisms of Molecular Inhibition/Modulation (e.g., CDK inhibition pathways)
The primary mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases, particularly Cyclin-Dependent Kinases (CDKs). plos.orgnih.gov CDKs are key regulators of the cell division cycle, and their dysregulation is a hallmark of many cancers. acs.orgnih.gov Specifically, the Cyclin D-CDK4/6 axis is responsible for initiating the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov
Derivatives of this compound function as ATP-competitive inhibitors. smolecule.com They target the ATP-binding pocket of kinases like CDK5, preventing the enzyme from binding to its natural substrate, ATP. smolecule.com This blockage halts the phosphorylation cascade that the kinase mediates, thereby arresting the cell cycle and inhibiting proliferation. nih.gov The ability of these inhibitors to reach deep into the substrate-binding pocket via the cyclobutyl linker is a key aspect of their inhibitory mechanism. plos.org The selectivity for CDK5 over other CDKs means these compounds can modulate specific cellular pathways with greater precision, which is particularly valuable for treating non-cancer conditions like neurodegenerative diseases where CDK5 is implicated. plos.orgnih.gov
Intermolecular Interactions in Corrosion Inhibition (e.g., adsorption mechanisms on metal surfaces)
In the field of materials science, imidazole derivatives are recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments. google.com The mechanism of inhibition is based on the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. google.comacs.org
The intermolecular interactions driving this process involve several key features of the this compound structure:
Heteroatom Coordination: The nitrogen atoms in the imidazole ring possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of metal atoms (like iron), forming strong coordination bonds. This is a form of chemisorption. acs.org
π-Electron Interactions: The imidazole ring is an aromatic system with a cloud of π-electrons. These π-electrons can interact with the metal surface, further strengthening the adsorption of the molecule. acs.org
Protective Film Formation: The adsorbed molecules form a dense, hydrophobic layer on the metal surface. This film acts as a physical barrier, preventing corrosive agents such as water, oxygen, and chloride ions from reaching the metal and initiating the electrochemical corrosion process. researchgate.net
| Interaction Type | Molecular Feature | Mechanism | Reference |
|---|---|---|---|
| Chemisorption | Nitrogen Heteroatoms | Donation of lone pair electrons to vacant d-orbitals of the metal, forming coordination bonds. | acs.org |
| Physisorption/Chemisorption | π-Electron System (Imidazole Ring) | Interaction of π-electrons with the metal surface, enhancing adsorption. | google.comacs.org |
| Barrier Formation | Adsorbed Molecular Layer | Creates a hydrophobic film that physically blocks corrosive agents from the metal surface. | researchgate.net |
Future Research Directions and Advanced Applications
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of substituted imidazoles is a mature field, yet there is a continuous drive for methods that are more efficient, cost-effective, and environmentally benign. researchgate.net Traditional methods are often being reimagined using modern technologies to improve yields, reduce reaction times, and minimize waste. ingentaconnect.comingentaconnect.com
Future research will likely focus on several key areas:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions. ingentaconnect.comresearchgate.net By coupling directly with the molecules in the reaction mixture, microwave heating can lead to a rapid rise in temperature, resulting in faster reactions, higher yields, and cleaner product formation compared to conventional heating. derpharmachemica.comrsc.org For a target like 4-cyclobutyl-1H-imidazole, MAOS could significantly shorten the synthesis time for key steps, such as the condensation reactions in classic methods like the Debus-Radziszewski synthesis. researchgate.netwikipedia.org
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. acs.orgresearchgate.net These reactions are atom-economical and reduce the need for intermediate purification steps. The development of novel MCRs, potentially catalyzed by reusable and green catalysts like zeolites or magnetic nanoparticles, offers a sustainable pathway to complex imidazoles. researchgate.netnih.govrsc.org A four-component reaction could theoretically construct a 1,2,4,5-tetrasubstituted imidazole (B134444) scaffold in one pot under solvent-free conditions. researchgate.net
Green Catalysis: The use of sustainable and recyclable catalysts is a central theme in modern organic synthesis. researchgate.netnih.gov Research is moving away from stoichiometric reagents and towards catalytic systems. For imidazole synthesis, solid-supported acids (e.g., HClO₄–SiO₂), ionic liquids, and metal nanoparticles (e.g., Fe₃O₄) are being explored to facilitate reactions under milder, often solvent-free, conditions. researchgate.netresearchgate.netias.ac.in These catalysts can often be easily separated from the reaction mixture and reused multiple times without significant loss of activity. nih.govrsc.org
| Synthetic Approach | Description | Advantages for Synthesizing Substituted Imidazoles |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatic rate acceleration. derpharmachemica.com | Reduced reaction times, improved yields, cleaner reaction profiles, and energy efficiency. ingentaconnect.com |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. acs.org | High atom economy, operational simplicity, reduced waste, and rapid generation of molecular diversity. researchgate.net |
| Green Catalysis | Employs reusable and environmentally benign catalysts, such as zeolites or solid-supported acids. nih.gov | Facilitates reactions under milder or solvent-free conditions and allows for easy catalyst recovery and reuse. researchgate.netnih.gov |
Integration of Advanced Spectroscopic Techniques for Real-time Monitoring
A deep understanding of reaction kinetics, mechanisms, and pathways is crucial for optimizing synthetic routes. Traditional offline analysis methods (e.g., TLC, GC-MS after quenching) can be time-consuming and may not accurately represent the reaction state. rsc.org The integration of advanced, in-situ (in the reaction vessel) and on-line spectroscopic techniques allows for the continuous monitoring of reactions as they occur. rsc.orgmt.com
Future advancements in the synthesis of this compound and its derivatives would benefit from the following techniques:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods provide real-time information on the concentration of reactants, intermediates, and products by tracking their unique molecular vibrations. mt.comacs.org ReactIR™ (FTIR) and ReactRaman™ are instruments that use fiber-optic probes immersed directly into the reaction mixture, enabling continuous data collection without sampling. mt.com This allows for the precise determination of reaction endpoints and the study of reaction kinetics and mechanisms. nih.gov
Flow Nuclear Magnetic Resonance (FlowNMR) Spectroscopy: NMR is an inherently quantitative and structurally informative technique. rsc.orgresearchgate.net FlowNMR setups continuously circulate a portion of the reaction mixture from a reactor to the NMR spectrometer, allowing for non-invasive, real-time analysis of the reacting system. rsc.orgrsc.org This is particularly powerful for complex mixtures, providing unambiguous structural information and concentration data for all species simultaneously, which is vital for mechanistic elucidation. researchgate.net
Ambient Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART-MS) and Extractive Electrospray Ionization (EESI-MS) allow for the direct sampling and ionization of molecules from the reaction environment with minimal sample preparation. nih.govfossiliontech.com This enables the rapid, on-line identification of products and even transient intermediates, offering a powerful tool for reaction discovery and optimization. fossiliontech.com
| Technique | Principle | Application in Reaction Monitoring |
|---|---|---|
| In-situ FTIR/Raman | Measures molecular vibrations to identify and quantify chemical species in real-time. mt.com | Provides kinetic profiles, identifies intermediates, and determines reaction endpoints without sampling. nih.govsciopen.com |
| FlowNMR | Continuously circulates the reaction mixture through an NMR spectrometer for analysis. rsc.org | Offers quantitative, structurally specific data on all components, ideal for complex mechanistic studies. rsc.org |
| Ambient MS (e.g., EESI-MS) | Directly ionizes molecules from the reaction for mass analysis with no sample preparation. fossiliontech.com | Allows for rapid validation of products and detection of short-lived intermediates. fossiliontech.com |
Refinement of Computational Models for Predictive Capabilities
Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes, often guiding experimental work and saving significant resources. grnjournal.usgrnjournal.us By simulating molecules and their interactions, researchers can gain insights that are difficult or impossible to obtain through experiments alone. hilarispublisher.com
For a molecule like this compound, refined computational models could predict:
Electronic and Structural Properties: Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict electronic structures, molecular geometries, and reaction energies. grnjournal.us These calculations can elucidate how the cyclobutyl group influences the aromaticity and electronic distribution of the imidazole ring, which in turn affects its reactivity and potential applications.
Reaction Mechanisms and Kinetics: Computational models can map out entire reaction pathways, identifying transition states and intermediates. nih.gov This allows for the in silico screening of reaction conditions, catalysts, and starting materials to predict the most efficient route to a target molecule, complementing the data from real-time monitoring techniques.
Material Properties: As researchers explore new applications, predictive models can forecast the properties of materials incorporating the this compound scaffold. hilarispublisher.com The integration of machine learning algorithms with computational data can accelerate the discovery of new materials with desired characteristics, such as specific thermal or optical properties. hi-iberia.esanl.gov These AI-driven models can identify patterns in large datasets to guide the synthesis of novel functional materials. hi-iberia.es
Exploration of Emerging Applications in Materials Science
The unique electronic nature of the imidazole ring—being electron-rich and aromatic—makes it an attractive building block for advanced functional materials. bohrium.comjopir.in The substituent at the 4-position can be used to tune the material's bulk properties.
Emerging applications for imidazole-based materials include:
Functional Materials: Imidazole derivatives are being investigated for a range of material applications. They can be incorporated into polymers to create ion-conductive membranes for fuel cells or batteries. Their ability to coordinate with metal ions makes them useful as ligands in metal-organic frameworks (MOFs) for gas storage or catalysis. The properties of these materials could be tailored by modifying the imidazole substituent, with the cyclobutyl group potentially influencing properties like solubility, thermal stability, or morphology.
Design of Next-Generation Imidazole Scaffolds through Rational Design Principles
The imidazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. chemijournal.comnih.gov Its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites makes it a versatile core for drug design. nih.gov
Future research will focus on rational design principles to create next-generation therapeutics:
Structure-Activity Relationship (SAR) Studies: SAR is a key principle in drug discovery where the effect of systematic structural modifications on biological activity is studied. researchgate.netjopir.in For the this compound scaffold, SAR studies would involve synthesizing analogues with different substituents at other positions of the ring to understand how these changes impact binding affinity and efficacy at a specific biological target. The cyclobutyl group itself, being a rigid, non-polar moiety, would confer specific steric and hydrophobic properties that could be exploited for selective receptor or enzyme binding.
Bioisosteric Replacement: The imidazole ring or its substituents can be used as bioisosteres for other chemical groups to improve a drug candidate's properties, such as potency, selectivity, or metabolic stability. Rational design involves using computational tools to predict how these structural changes will affect target interactions and pharmacokinetic profiles.
Fragment-Based Drug Discovery: In this approach, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to create a more potent lead compound. A simple scaffold like this compound could serve as a starting fragment, which is then elaborated based on the structural information of the target's binding site.
By combining these rational design principles with modern synthetic and analytical techniques, researchers can efficiently explore the vast chemical space around the imidazole core to develop novel and highly targeted therapeutic agents. nih.gov
Q & A
Q. What are the common synthetic routes for 4-cyclobutyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization reactions or functionalization of pre-existing imidazole cores. For example, palladium-catalyzed hydrogenation of halogenated precursors (e.g., 4-chloroimidazoles) can introduce cyclobutyl groups, but catalyst choice is critical to avoid dehalogenation byproducts . Solvent selection (e.g., ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) significantly impact intermediate stability and final yields. Reaction optimization often requires LC-MS monitoring to track intermediates like Schiff bases formed during cyclization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are standard for confirming substituent positions and cyclobutyl geometry. Aromatic proton signals in the δ 7.0–8.0 ppm range and cyclobutyl protons at δ 2.5–3.5 ppm are diagnostic .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures. For example, imidazole derivatives often form hydrogen-bonded networks, which can be analyzed using graph-set notation to identify motifs like R₂²(8) rings .
Q. What are the key applications of this compound in medicinal chemistry research?
- Methodological Answer : This compound is explored as a scaffold for drug discovery due to its bioisosteric similarity to histidine. Researchers modify the cyclobutyl group to enhance lipophilicity or target engagement, such as in protease inhibitors. Biological testing involves in vitro assays (e.g., antimicrobial activity via MIC determination) and molecular docking studies to predict binding affinities .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Methodological Answer : Low yields often arise from competing side reactions (e.g., dehalogenation during hydrogenation). Strategies include:
- Catalyst Optimization : Switching from palladium on carbon to Raney nickel minimizes undesired dehalogenation .
- Temperature Control : Maintaining 45°C during cyclization improves reaction kinetics, while lower temperatures (e.g., 25°C) reduce byproduct formation but slow reaction progress .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol or water .
Q. How should contradictory crystallographic data be resolved when analyzing this compound derivatives?
- Methodological Answer : Contradictions in hydrogen-bonding patterns or unit-cell parameters can arise from twinning or disorder. Steps include:
- Data Reinterpretation : Use SHELXD for phase refinement and SHELXE for density modification to resolve ambiguous electron density maps .
- Validation Tools : Check CIF files with PLATON or CheckCIF to identify symmetry mismatches or missed hydrogen bonds .
- Comparative Analysis : Cross-reference with similar structures (e.g., 4-nitroimidazoles) to validate bond lengths and angles .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software can model transition states and calculate activation energies for substitutions at the cyclobutyl or imidazole nitrogen sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar protic solvents that stabilize charge-separated intermediates .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets, guiding rational design of derivatives with enhanced selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
